4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid

Medicinal Chemistry Chemical Synthesis Reference Standards

Using positional isomers or phenyl analogs (e.g., 2-(2-naphthyl)thiazole-4-carboxylic acid) introduces unacceptable risk due to divergent reactivity, lipophilicity, and binding profiles. This exact 4-(2-naphthyl)-1,3-thiazole-2-carboxylic acid isomer is validated for: • Impurity reference standard - identification & quantification of related substances in naphthyl-thiazole drug substances, ensuring regulatory traceability. • SAR probe - interrogation of the 2-naphthyl-4-thiazole-2-COOH scaffold; class-level studies demonstrate activity against multidrug-resistant bacteria. • Synthetic building block - carboxylic acid handle enables amide coupling, esterification, and library construction for drug discovery. Procure the specific isomer to preserve data integrity and regulatory compliance.

Molecular Formula C14H9NO2S
Molecular Weight 255.29
CAS No. 488816-60-0
Cat. No. B2393909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid
CAS488816-60-0
Molecular FormulaC14H9NO2S
Molecular Weight255.29
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=O)O
InChIInChI=1S/C14H9NO2S/c16-14(17)13-15-12(8-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17)
InChIKeyVTDDRXDSQCHJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic Acid: Key Building Block


4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid (CAS 488816-60-0) is a heterocyclic building block characterized by a thiazole core substituted with a 2-naphthyl group at the 4-position and a carboxylic acid moiety at the 2-position . With a molecular formula of C14H9NO2S and a molecular weight of 255.29 g/mol, this compound is part of a class of naphthyl-thiazole derivatives that are investigated for diverse biological activities [1]. Its primary use is as a research chemical and a reference standard for pharmaceutical development, including its role as an impurity reference substance .

Reference standard for impurity analysis
Specific isomer for reproducible SAR studies
Carboxylic acid building block for synthesis

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic Acid: Substitution Risks


Procurement decisions for thiazole derivatives cannot rely on simple class-based assumptions due to the profound impact of substituent position and identity on physicochemical and biological properties. For example, the positional isomer 2-(2-naphthyl)thiazole-4-carboxylic acid shares the same molecular formula but differs in substitution pattern, which can lead to distinct chemical reactivity, binding affinities, and biological outcomes . Similarly, substituting the naphthyl group for a smaller phenyl ring, as in 4-phenyl-1,3-thiazole-2-carboxylic acid, drastically alters molecular weight (255.29 vs. 205.23 g/mol) and lipophilicity, which are critical determinants of a compound's behavior in biological systems and material science applications . Therefore, using an analog without rigorous comparative data introduces unacceptable scientific and technical risk.

Positional isomer 2-(2-naphthyl) isomer may alter reactivity and binding
Phenyl analog Lower lipophilicity and 50 g/mol MW difference limit transfer
Class-level activity Antimicrobial data on naphthyl-thiazoles may not apply to this reference standard

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic Acid: Differentiation Evidence


Isomeric Distinction vs. 2-(2-Naphthyl) Isomer

The primary differentiation for 4-(2-naphthyl)-1,3-thiazole-2-carboxylic acid lies in its distinct isomeric structure compared to its close analog, 2-(2-naphthyl)thiazole-4-carboxylic acid . This difference in substitution pattern is fundamental, as it can lead to different chemical reactivity, stability, and biological interactions. While they share the exact same molecular formula (C14H9NO2S) and molecular weight (255.29 g/mol) , they are not interchangeable in a scientific context without explicit, comparative experimental data. The potential for divergent properties mandates the use of the specific isomer for targeted research.

Isomer Identity
Class-level inference
4-(2-naphthyl) vs 2-(2-naphthyl) substitution; same C14H9NO2S
Positional isomer may shift SAR outcomes
No quantitative activity difference reported
Medicinal Chemistry Chemical Synthesis Reference Standards

Structural Differentiation vs. Phenyl Analog

The substitution of a naphthyl group for a phenyl group creates a quantifiable difference in physicochemical properties that can be crucial for research applications. 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid has a molecular weight of 255.29 g/mol, which is 50.06 g/mol higher than that of 4-phenyl-1,3-thiazole-2-carboxylic acid (205.23 g/mol) . This increase in size and aromaticity directly impacts lipophilicity, a key parameter in drug design for membrane permeability and target binding [1]. This distinction makes the naphthyl derivative a different tool for exploring chemical space, particularly when increased molecular bulk or specific pi-stacking interactions are desired.

Lipophilicity Shift
Cross-study comparable
MW: 255.29 vs 205.23 g/mol (+50.06)
Naphthyl group increases lipophilicity and bulk
Impacts membrane permeability and binding
Drug Discovery Chemical Biology Lipophilicity

Pharmaceutical Impurity Reference Standard

Unlike many research chemicals, 4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid (CAS 488816-60-0) is specifically cited for use as a reference standard for drug impurities, offered by suppliers with products conforming to ISO certification systems [1]. This application indicates a level of characterization and purity control (e.g., >98% purity) that is essential for accurate quantification and identification of related substances in active pharmaceutical ingredients (APIs) . While a generic thiazole building block might suffice for initial synthesis, this specific compound's documented role as a reference standard makes it the mandatory choice for analytical method development and validation in a GMP environment.

Reference Standard Role
Supporting evidence
Qualified as drug impurity reference standard
Supports analytical method validation
Supplier-reported; purity >98% typical
Quality Control Pharmaceutical Analysis Regulatory Compliance

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic Acid: Key Applications


Quality Control & Analytical Development

Procure this compound specifically as a reference standard for the identification and quantification of related substances or degradation products in naphthyl-thiazole containing drug substances. Its documented use in this capacity ensures traceability and supports compliance with regulatory guidelines for pharmaceutical analysis [1].

Medicinal Chemistry SAR Studies

Use this specific isomer to probe the effects of the 2-naphthyl-4-thiazole-2-carboxylic acid scaffold on a biological target of interest. As demonstrated in class-level studies, naphthyl-thiazole derivatives show promise in targeting multidrug-resistant bacteria [2]. Substituting this compound for a different isomer or a phenyl analog would confound SAR analysis due to quantifiable differences in molecular weight and lipophilicity .

Organic Synthesis Building Block

Employ this compound as a validated starting material for the synthesis of more complex naphthyl-thiazole derivatives. Its carboxylic acid group provides a versatile handle for further functionalization (e.g., amide coupling, esterification), enabling the construction of targeted molecular libraries for drug discovery or materials science.

Application
Selection Property
Validation Focus
Quality Control & Impurity Analysis
Certified reference standard identity
Traceable impurity profiling & method validation
SAR & Chemical Biology Studies
Defined 2-naphthyl-4-thiazole scaffold
Lipophilicity-controlled structure-activity mapping
Organic Synthesis
Reactive carboxylic acid handle
Coupling versatility & derivative library purity
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